![molecular formula C18H14Cl2N6 B246492 N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves the inhibition of kinases. This compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to their substrates. This, in turn, leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine in lab experiments is its specificity towards kinases. This compound has been shown to selectively inhibit certain kinases, making it a useful tool for studying specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine. One potential direction is the development of new cancer therapies based on this compound. Another direction is the study of the compound's anti-inflammatory and anti-angiogenic properties for the treatment of various diseases such as arthritis and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects and maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves a series of chemical reactions. The starting material for the synthesis is 3,4-dichlorobenzylamine, which is reacted with 5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine in the presence of a suitable catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been extensively studied for its potential applications in biomedical research. One of the most promising applications of this compound is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of kinases can lead to the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
Fórmula molecular |
C18H14Cl2N6 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14Cl2N6/c1-11-8-16(22-10-12-2-3-14(19)15(20)9-12)26-18(23-11)24-17(25-26)13-4-6-21-7-5-13/h2-9,22H,10H2,1H3 |
Clave InChI |
BVABFQDHHCCBBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
SMILES canónico |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



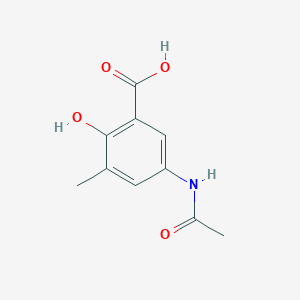
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
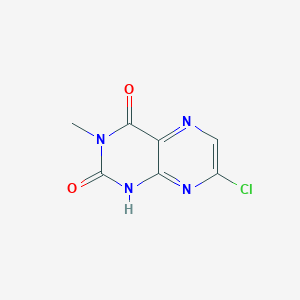
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
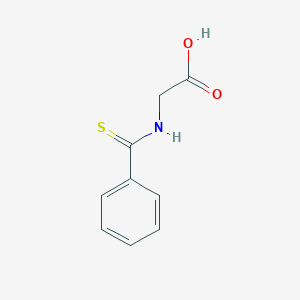
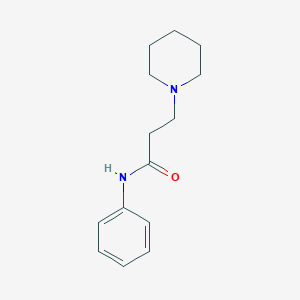
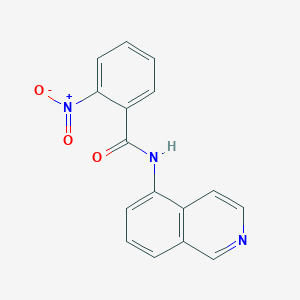

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)